Product packaging for 2-Bromo-3-hexyl-5-iodothiophene(Cat. No.:CAS No. 160096-76-4)

2-Bromo-3-hexyl-5-iodothiophene

Cat. No.: B174538
CAS No.: 160096-76-4
M. Wt: 373.09 g/mol
InChI Key: SDMKEQYHISDGKT-UHFFFAOYSA-N
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Description

2-Bromo-3-hexyl-5-iodothiophene (CAS 160096-76-4) is a high-value halogenated thiophene monomer critical for the synthesis of advanced π-conjugated polymers. Its primary research application is in the controlled synthesis of regioregular poly(3-hexylthiophene) (P3HT), a cornerstone material in organic electronics . This compound serves as a key precursor in polymerization methods such as Zincate-Complex Metathesis Polymerization (ZCMP) and Grignard Metathesis (GRIM), which are renowned for producing P3HT with predictable molecular weights and low polydispersity, essential for optimal device performance . The molecular structure, featuring bromine and iodine at the 2 and 5 positions of the thiophene ring, respectively, and a hexyl side chain at the 3 position, enables a catalyst-transfer polycondensation mechanism. This mechanism allows for a chain-growth polymerization, providing superior control over the polymer's architecture, including the synthesis of all-conjugated block copolymers . The high purity of this monomer, typically >97.0% (GC), is paramount, as even trace impurities can act as charge traps in the resulting semiconductor layer, significantly reducing charge carrier mobility, operational efficiency, and lifespan of devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) . This product is stabilized with copper chips to enhance its shelf life and is characterized as a light yellow to dark green clear liquid. It requires specific storage conditions: it must be kept frozen (below 0°C), protected from light, and under an inert atmosphere due to its sensitivity to air, heat, and light . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrIS B174538 2-Bromo-3-hexyl-5-iodothiophene CAS No. 160096-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-hexyl-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKEQYHISDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-82-2
Record name Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80467091
Record name 2-Bromo-5-iodo-3-hexylthiophene
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Molecular Weight

373.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160096-76-4
Record name 2-Bromo-5-iodo-3-hexylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-HEXYL-5-IODOTHIOPHENE
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Synthesis of 2 Bromo 3 Hexyl 5 Iodothiophene

Precursor Synthesis and Halogenation Reactions

The synthesis begins with a commercially available or synthesized thiophene (B33073) derivative, which is then subjected to a series of halogenation reactions to introduce bromine and iodine at specific positions on the thiophene ring.

3-Hexylthiophene (B156222) is the fundamental starting material for this synthesis. kinampark.com It serves as the molecular backbone to which the halogen atoms are attached. The hexyl group at the 3-position influences the solubility and electronic properties of the resulting compound and its subsequent polymers. uobasrah.edu.iq

The first halogenation step involves the selective bromination of 3-hexylthiophene at the 2-position of the thiophene ring. This is commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent. oup.comgoogle.com The reaction is typically carried out in a solvent such as anhydrous tetrahydrofuran (B95107) (THF) at a controlled temperature, often starting at 0 °C. kinampark.com This method is known for its regioselectivity, preferentially adding the bromine atom to the more reactive α-position (C2) adjacent to the sulfur atom, which is less sterically hindered than the C5 position. oup.com The reaction yields 2-Bromo-3-hexylthiophene (B1249596) as a colorless oil. kinampark.comrsc.org

ReagentSolventTemperatureTimeYieldReference
N-Bromosuccinimide (NBS)Anhydrous THF0 °C1 hour92% kinampark.com
N-Bromosuccinimide (NBS)Chloroform (B151607)/Acetic AcidRoom Temp.-- oup.com

This table presents data on the bromination of 3-hexylthiophene.

With the 2-position brominated, the next step is the iodination of the remaining α-position (C5). This creates the target molecule, 2-Bromo-3-hexyl-5-iodothiophene. Researchers employ several methods to achieve this transformation with high regioselectivity and yield.

A well-established method for the iodination of 2-Bromo-3-hexylthiophene involves using a combination of molecular iodine (I₂) and iodobenzene (B50100) diacetate [I(OAc)₂] in a solvent like dichloromethane (B109758) or chloroform. kinampark.comrsc.orgacs.org The reaction is initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours. rsc.orgntu.edu.tw This system provides a source of electrophilic iodine, which selectively attacks the electron-rich C5 position of the thiophene ring. acs.org The resulting product, this compound, is typically a pale yellow oil. kinampark.comrsc.org

ReagentsSolventTemperatureTimeYieldReference
Iodine, Iodobenzene DiacetateDichloromethane0 °C to Room Temp.4 hours86% kinampark.comrsc.org
Iodine, Iodobenzene DiacetateChloroform0 °C to Room Temp.1.5 hours>99% acs.org

This table presents data on the iodination of 2-bromo-3-hexylthiophene using iodine and iodobenzene diacetate.

An alternative and efficient route for the iodination step utilizes N-Iodosuccinimide (NIS). researchgate.netorganic-chemistry.org This reagent is often used in a mixture of solvents, such as chloroform and acetic acid. researchgate.netrsc.org The reaction is conducted in the dark to prevent radical side reactions, starting at 0 °C and then proceeding at room temperature. researchgate.net NIS serves as a mild and effective source of electrophilic iodine. This method has been reported to produce this compound in high yield after purification by silica (B1680970) gel column chromatography. researchgate.net

ReagentSolventTemperatureTimeYieldReference
N-Iodosuccinimide (NIS)Chloroform/Acetic Acid (7:3)0 °C to Room Temp.4 hours92% researchgate.net

This table presents data on the iodination of 2-bromo-3-hexylthiophene using N-Iodosuccinimide (NIS).

Iodination of 2-Bromo-3-hexylthiophene to yield this compound

Alternative Synthetic Routes to Halogenated Thiophene Derivatives

Beyond the specific synthesis of this compound, a variety of methods exist for the halogenation of thiophenes, reflecting the importance of these compounds in synthetic chemistry. tandfonline.comiust.ac.ir The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the thiophene ring. nih.gov

For instance, direct chlorination and bromination can be achieved with elemental chlorine and bromine, but these reactions can sometimes lead to mixtures of mono- and poly-halogenated products unless conditions are carefully controlled. tandfonline.com To improve regioselectivity, various catalytic systems have been developed. Benzeneseleninyl chloride in the presence of an aluminum halide has been shown to be an efficient and highly regioselective reagent for the chlorination of electron-rich thiophenes. tandfonline.comtandfonline.com

For the synthesis of multi-substituted thiophenes, modular routes involving sequential halogenations and cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed. nih.govnih.gov These strategies allow for the programmed functionalization of individual positions on the thiophene ring. nih.gov For example, a route starting from tetrachlorothiophene (B1294677) can yield 3,4,5-trichloro-2-thiophenecarbonyl chloride through a lithiation or Grignard reaction followed by carbonation. beilstein-journals.orgresearchgate.net Such methods provide access to a wide array of specifically substituted thiophene building blocks for various applications. beilstein-journals.orgresearchgate.net

Metal-Catalyzed Heterocyclization of Functionalized Alkynes

Metal-catalyzed heterocyclization is a formidable technique for the regioselective and atom-efficient synthesis of substituted heterocycles from readily available acyclic substrates. mdpi.com This approach generally involves the electrophilic activation of an alkyne's triple bond by a metal catalyst, which facilitates an intramolecular nucleophilic attack by a sulfur-containing group, leading to the formation of the thiophene ring. mdpi.comacs.org

Despite the strong coordinating properties of sulfur, which can sometimes "poison" metal catalysts, significant progress has been made in developing catalytic systems that effectively promote carbon-sulfur bond formation. mdpi.com A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. acs.orgnih.gov This reaction can be carried out under neutral conditions, a significant advantage over base-sensitive methods. acs.org The catalytic system, often composed of Palladium(II) iodide (PdI₂) and potassium iodide (KI), efficiently converts the enynethiol precursor into a substituted thiophene. nih.govresearchgate.net The KI is crucial for solubilizing the PdI₂ and forming the catalytically active species. nih.gov

The proposed mechanism involves the coordination of the palladium(II) center to the alkyne's triple bond. acs.org This activation prompts an intramolecular nucleophilic attack from the thiol group, leading to a cyclized intermediate. Subsequent protonolysis and aromatization yield the final thiophene product. researchgate.net The reactivity in these processes is sensitive to steric hindrance around the triple bond, with terminal alkynes often showing higher reactivity than internal ones. acs.org

Substrate ( (Z)-2-en-4-yne-1-thiol)Catalyst SystemSolventTemperature (°C)ProductYield (%)Reference
R1=Me, R2=Me, R3=H, R4=HPdI₂ (2 mol%), KINone1002,4-Dimethylthiophene36 nih.gov
R1=Me, R2=Et, R3=H, R4=HPdI₂ (1 mol%), KINone1002-Ethyl-4-methylthiophene71 nih.gov
R1=Me, R2=Ph, R3=H, R4=HPdI₂ (1 mol%), KIDMA1002-Methyl-4-phenylthiophene58 nih.gov
R1=Bu, R2=Et, R3=H, R4=HPdI₂ (1 mol%), KIDMA252-Ethyl-4-butylthiophene89 nih.gov
R1=Me, R2=H, R3=H, R4=PhPdI₂ (1 mol%), KIDMA1005-Methyl-2-phenylthiophene56 nih.gov

Table 1. Examples of PdI₂/KI-catalyzed cycloisomerization for the synthesis of various substituted thiophenes. nih.gov

Another related palladium-catalyzed method is the heterocyclodehydration of 1-mercapto-3-yn-2-ols, which also proceeds via a 5-endo-dig S-cyclization to yield substituted thiophenes. nih.govpsu.edu While these metal-catalyzed heterocyclization reactions are powerful tools for building the thiophene core, the synthesis of this compound itself is more typically accomplished through direct electrophilic halogenation of a pre-formed 3-hexylthiophene ring rather than by construction of the ring from an alkyne precursor.

Base-Promoted Heterocyclization of S-Containing Alkyne Substrates

Base-promoted heterocyclization offers a metal-free alternative for the synthesis of thiophenes from S-containing alkyne substrates. mdpi.com These reactions leverage the ability of a base to facilitate the cyclization of a suitably functionalized acyclic precursor.

A prominent example involves the conversion of 4-en-1-yn-3-yl acetates into 2,4-disubstituted thiophenes. mdpi.comresearchgate.net In this process, the substrate first undergoes an allylic nucleophilic substitution with a sulfur source like potassium thioacetate (B1230152) (KSAc). A subsequent base-promoted deacylation generates a (Z)-2-en-4-yne-1-thiolate intermediate in situ. mdpi.comresearchgate.net This intermediate then rapidly cyclizes via a 5-exo-dig pathway, followed by aromatization, to furnish the thiophene product. mdpi.com While effective for synthesizing various 2,4-disubstituted thiophenes, this method's reliance on strongly basic conditions can limit its applicability with base-sensitive functional groups. researchgate.net

Substrate (4-en-1-yn-3-yl acetate)Sulfur SourceBaseSolventProductYield (%)Reference
R1=Ph, R2=H, R3=PhKSAct-BuOKTHF2,4-Diphenylthiophene75 mdpi.comresearchgate.net
R1=Ph, R2=H, R3=n-PrKSAct-BuOKTHF2-Phenyl-4-propylthiophene72 mdpi.comresearchgate.net
R1=n-Bu, R2=H, R3=PhKSAct-BuOKTHF2-Phenyl-4-butylthiophene78 mdpi.comresearchgate.net
R1=n-Bu, R2=H, R3=n-PrKSAct-BuOKTHF2-Butyl-4-propylthiophene70 mdpi.comresearchgate.net

Table 2. Examples of base-promoted synthesis of 2,4-disubstituted thiophenes. mdpi.comresearchgate.net

These base-promoted strategies highlight the versatility of alkyne chemistry in constructing the thiophene scaffold without the need for transition metals. However, as with the metal-catalyzed routes, this specific approach is a general methodology for thiophene synthesis and is not the documented method for producing the target molecule this compound.

Reactivity and Cross Coupling Reactions of 2 Bromo 3 Hexyl 5 Iodothiophene

Regioselective Functionalization Strategies

The differential reactivity of the C-I and C-Br bonds, as well as the C-H bonds on the thiophene (B33073) ring, enables a variety of regioselective functionalization strategies. These methods are crucial for the controlled synthesis of well-defined thiophene-based materials.

Ortho-C(sp²)–H Arylation and Olefination using Palladium Catalysis

Palladium-catalyzed direct C-H arylation and olefination have emerged as powerful tools for the functionalization of heterocycles, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of 2-bromo-3-hexyl-5-iodothiophene, the C-H bond at the 4-position of the thiophene ring can be selectively targeted. This approach avoids the need for pre-functionalization, such as metalation, at that position. The choice of catalyst, ligand, and reaction conditions is critical to achieving high selectivity for C-H functionalization over the competing cross-coupling at the C-Br or C-I positions.

Research has demonstrated that with appropriate palladium catalysts and ligands, such as those based on bulky, electron-rich phosphines, it is possible to selectively arylate or olefinate the C-H bond ortho to the hexyl group. nih.gov This selectivity is often attributed to the directing effect of the adjacent alkyl group and the specific coordination of the palladium catalyst.

Metalation using Mixed TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)

The use of mixed TMP-bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, provides a highly effective method for the regioselective metalation of various aromatic and heteroaromatic compounds. uni-muenchen.deuni-muenchen.de In the case of this compound, these sterically hindered bases can be employed to selectively deprotonate the thiophene ring. rsc.org

Tanaka and colleagues reported the regioselective metalation at the 5-position of 3-n-hexylthiophene using the Knochel-Hauser base, TMPMgCl·LiCl. jcu.edu.au This was followed by a cross-coupling reaction to form head-to-tail coupled oligoalkylthiophenes. jcu.edu.au The choice of the TMP-base and the reaction conditions are crucial in directing the metalation to the desired position, often influenced by the acidity of the protons and steric factors. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis and are extensively used for the construction of C-C bonds in the synthesis of conjugated polymers and complex molecules. nih.govyoutube.comyoutube.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgresearchgate.netresearchgate.net It involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org

A key feature of this compound is the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. jcu.edu.auresearchgate.net This difference in reactivity allows for the selective functionalization at the 5-position of the thiophene ring.

For example, the Suzuki-Miyaura coupling of this compound with an arylboronic acid can be performed under conditions that favor the reaction at the C-I bond, leaving the C-Br bond intact for subsequent transformations. jcu.edu.au One study demonstrated the selective reaction of 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with the iodine on 2-bromo-3-n-hexyl-5-iodothiophene, resulting in a 63% yield of the coupled product. jcu.edu.au This selective reactivity is a cornerstone of the Grignard Metathesis (GRIM) polymerization method for producing highly regioregular poly(3-hexylthiophene). unito.itnih.govacs.org

Table 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
This compound2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot SpecifiedNot Specified (unusual for Suzuki)Not Specified5-(3-Hexyl-2-thienyl)-2-bromo-3-hexylthiophene63% jcu.edu.au

The addition of copper(I) halides, such as copper(I) iodide (CuI), can have a significant impact on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. jcu.edu.aujmchemsci.comjmchemsci.com It has been proposed that Cu(I) facilitates the transmetalation step, particularly in reactions involving sterically hindered substrates. jcu.edu.au

Miyaura and coworkers reported that the addition of copper(I) halides was highly effective for the preparation of ortho-substituted biaryls. jcu.edu.au In the context of thiophene derivatives, while not explicitly detailed for this compound in the provided context, the general principle suggests that Cu(I) salts could be employed to enhance the efficiency of Suzuki-Miyaura couplings involving this substrate, potentially by accelerating the transfer of the organic group from the boron reagent to the palladium center. This can lead to higher yields and milder reaction conditions.

Base-Free Suzuki-Miyaura Coupling Conditions

The Suzuki-Miyaura coupling reaction can be performed selectively on this compound. In a notable example, the reaction of 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with this compound proceeds with high selectivity at the iodo position. jcu.edu.au This base-free method is advantageous as it allows for the use of starting materials with base-sensitive functional groups. jcu.edu.au The reaction yields the coupled product, 2-bromo-5-(3'-hexyl-2'-thienyl)-3-hexylthiophene, demonstrating the higher reactivity of the C-I bond over the C-Br bond under these conditions. jcu.edu.au

ReactantsCatalyst/ReagentsProductYieldReference
This compound, 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot specified2-bromo-5-(3'-hexyl-2'-thienyl)-3-hexylthiophene63% jcu.edu.au

Stille Coupling

Stille coupling is another effective method for creating C-C bonds using organotin reagents. While specific examples detailing Stille coupling with this compound are not prevalent in the provided context, the general strategy for polythiophene synthesis often involves palladium-catalyzed coupling of stannylated thiophene monomers with halogenated thiophenes. rsc.orgsemanticscholar.org The differential reactivity of the halogens in this compound would be expected to favor initial coupling at the more reactive C-I bond.

In the broader context of synthesizing thiophene-based polymers, Stille coupling is a well-established method. rsc.org For instance, the polymerization of thiophene derivatives can be achieved by reacting a distannylated thiophene monomer with a dihalogenated comonomer in the presence of a palladium catalyst. The synthesis of oligomers has also been reported using Stille coupling, for example, in the preparation of EDOT-thiophene oligomers. jcu.edu.au

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction can be applied to various iodoarene substrates, including 2-iodothiophene (B115884) derivatives, with good to excellent yields. beilstein-journals.org Given the higher reactivity of the C-I bond, this compound would be expected to undergo selective Sonogashira coupling at the 5-position.

ReactantsCatalyst/ReagentsConditionsProductReference
Iodoarenes, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N55 °C, 3 hAryl-substituted alkynes beilstein-journals.org
5-bromo DHPs, AcetylenePdCl₂(PPh₃)₂, CuI, TEA60 °C, 18 hAcetylene-substituted DHPs nih.gov

Negishi Coupling

Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method has been successfully used for selective C-C bond formation with this compound. mdpi.com For example, the coupling reaction with 2-pyridylzinc bromides in the presence of a palladium catalyst occurs selectively at the more reactive position of the thiophene ring. mdpi.com

A significant advancement in this area is the development of an air-tolerant Negishi-based catalyst-transfer polymerization. umich.edu This method utilizes an organozinc monomer generated in situ from a Grignard reagent and zinc pivalate, which then undergoes polymerization mediated by an air-stable Pd precatalyst. umich.edu This approach allows for the synthesis of poly(3-hexylthiophene) with predictable molar masses and narrow dispersities, characteristic of a living, chain-growth polymerization. umich.edu The use of this compound as the monomer precursor in this type of polymerization is presumed to lead to P3HT with high regioregularity. umich.eduumich.edu

ReactantsCatalyst/ReagentsProductReference
This compound, 2-pyridylzinc bromidePd[P(Ph)₃]₄Selectively coupled product mdpi.com
Organozinc monomer, Grignard reagent, Zinc pivalateAir-stable Pd precatalystPoly(3-hexylthiophene) umich.edu

Kumada Catalyst-Transfer Polycondensation (KCTP)

Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful chain-growth polymerization method for synthesizing regioregular poly(3-alkylthiophene)s. rsc.orgsemanticscholar.org The process typically involves the reaction of a Grignard reagent derived from a dihalothiophene monomer with a nickel catalyst. rsc.org In the case of this compound, a Grignard reagent is formed via metal-halogen exchange, typically at the more reactive iodine position, using reagents like isopropylmagnesium chloride. rsc.org This in situ generated monomer, 2-bromo-5-chloromagnesio-3-hexylthiophene, then undergoes polymerization initiated by a Ni(II) catalyst, such as Ni(dppp)Cl₂. rsc.orgacs.org

The KCTP mechanism is characterized by the catalyst "walking" along the growing polymer chain, which allows for controlled molecular weight and low polydispersity. researchgate.net The steric environment around the nickel center plays a crucial role; polymerization proceeds efficiently when the incoming monomer does not present significant steric hindrance. acs.org The use of external initiators in KCTP can further enhance control over the polymerization and allow for the introduction of functional end-groups. researchgate.net

Monomer PrecursorReagentsCatalystPolymerReference
This compoundi-PrMgClNi(dppp)Cl₂Regioregular poly(3-hexylthiophene) rsc.org
This compoundAryl/thiophene-based phosphonate (B1237965) initiatorsNi(0) complexInitiated poly(3-hexylthiophene) researchgate.netacs.org

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations, as it avoids the need for pre-metalated monomers. researchgate.net This method involves the direct coupling of a C-H bond with a C-X (halide) bond. For the synthesis of poly(3-hexylthiophene), DArP can be carried out using monomers like 2-bromo-3-hexylthiophene (B1249596). researchgate.net While direct examples using this compound are not explicitly detailed, the principles of DArP suggest that selective polymerization could be achieved by leveraging the different reactivities of the C-I and C-H bonds. The synthesis of end-capped regioregular poly(3-hexylthiophene)s has been achieved via direct arylation, highlighting the control possible with this technique. acs.org

MonomerCatalyst SystemPolymerReference
2-bromo-3-hexylselenophene, 2-bromo-3-hexylthiopheneNHC-Pd based, Pd(OAc)₂ basedPoly(3-hexylthiophene) researchgate.net

Polymerization of 2 Bromo 3 Hexyl 5 Iodothiophene and Its Derivatives

Externally Initiated Polymerization

Externally initiated polymerization, often a type of Kumada Catalyst-Transfer Polycondensation (KCTP), utilizes a discrete initiator molecule to begin the polymer chain growth. researchgate.netdocumentsdelivered.com This method offers a distinct advantage by separating the initiation step from the propagation, allowing for the installation of specific end-groups and providing enhanced control over the polymer architecture. researchgate.net The polymerization of 2-bromo-3-hexyl-5-iodothiophene has been investigated using various aryl and thiophene-based initiators. acs.orgcityu.edu.hk

Role of Initiator Substituent Position and Steric Effects

The structure of the external initiator, particularly the position of its substituents, plays a critical role in the success and mechanism of the polymerization. acs.org Steric hindrance, the effect of the bulkiness of chemical groups, significantly influences the reaction. Studies using aryl and thiophene-based initiators functionalized with a phosphonate (B1237965) moiety have shown that the presence of an ortho substituent on the initiator is crucial. researchgate.netacs.org This substituent can sterically guide the approach of the monomer to the catalyst center, influencing the subsequent steps of the polymerization mechanism. acs.org Density functional theory (DFT) calculations have corroborated these experimental findings, highlighting the importance of steric effects in achieving a successful externally initiated chain-growth polymerization. researchgate.netacs.org The steric environment around the metal center of the catalyst-initiator complex is a determining factor in achieving high regioregularity in the final polymer. cmu.edu

Oxidative Addition and Ligand Exchange in Polymerization Mechanism

The mechanism of externally initiated polymerization is a catalytic cycle involving several key steps. The process begins with the oxidative addition of the aryl or thiophene (B33073) bromide initiator to a Ni(0) complex, such as one containing 1,3-bis(diphenylphosphino)propane (B126693) (dppp), to form a Ni(II) catalytic initiator. researchgate.net This step is fundamental as it creates the active species that will propagate the polymer chain.

Following initiation, the polymerization proceeds via a catalyst-transfer mechanism. This involves a sequence of:

Transmetalation: The Grignard-functionalized monomer (formed in situ) transfers its organic group to the nickel center, displacing a halide. rsc.orgtdl.org

Reductive Elimination: A new carbon-carbon bond forms between the thiophene units on the nickel center, and the metal is reduced to Ni(0). rsc.orgrsc.org

Intramolecular Oxidative Addition: The Ni(0) species, which remains associated with the end of the polymer chain, then performs an oxidative addition into the C-Br bond at that same chain end, regenerating the Ni(II) catalyst and preparing it for the next monomer addition. tdl.orgnih.gov

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular P3HT. acs.orgcmu.eduresearchgate.net This technique is lauded for its simplicity, cost-effectiveness, and ability to be performed at room temperature, avoiding the need for cryogenic conditions often required by other methods. acs.orgcmu.edu The process relies on the in situ formation of a thienyl Grignard reagent from a dihalogenated monomer. mdpi.com

Magnesium-Iodine Exchange and Formation of Grignard Reagent

For the monomer this compound, the first step in GRIM polymerization is a selective halogen-magnesium exchange. acs.org The carbon-iodine bond is significantly more reactive towards magnesium than the carbon-bromine bond. clockss.orgharvard.edu When the monomer is treated with an alkyl Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), a regiospecific exchange occurs. acs.orgclockss.org The magnesium selectively inserts at the 5-position, displacing the iodine and forming the active monomeric species, 2-bromo-3-hexyl-5-(halomagnesio)thiophene. acs.org This high selectivity is crucial, as it leaves the C-Br bond at the 2-position intact and available for the subsequent cross-coupling polymerization. acs.org This method shows a distinct advantage over starting with 2,5-dibromo-3-hexylthiophene, which typically yields a mixture of regioisomeric Grignard reagents. acs.orgnih.gov

Starting MonomerGrignard ReagentKey Intermediate(s)Regioselectivity of ExchangeReference
2-Bromo-3-dodecyl-5-iodothiopheneiPrMgCl2-Bromo-3-dodecyl-5-(chloromagnesio)thiopheneRegiospecific exchange at the C-I bond acs.org
2,5-Dibromo-3-hexylthiophenet-BuMgClMixture of 2-bromo-5-(chloromagnesio)-3-hexylthiophene and 2-(chloromagnesio)-5-bromo-3-hexylthiophene (~85:15 ratio)Moderately regioselective, favoring the less hindered position tdl.orgacs.org

Nickel-Catalyzed Polymerization (e.g., Ni(dppp)Cl2)

Once the thienyl Grignard reagent is formed, a nickel catalyst, most commonly Ni(dppp)Cl₂, is introduced to initiate polymerization. acs.orgmdpi.comrsc.org The mechanism is a chain-growth polycondensation, often referred to as Kumada catalyst-transfer polycondensation (KCTP). nih.govtdl.org The polymerization cycle proceeds as follows:

Initiation: The Ni(dppp)Cl₂ reacts with the Grignard monomer, forming an organonickel compound which is the start of the polymer chain. cmu.edu

Propagation: The propagation involves a series of transmetalation and reductive elimination steps. The nickel catalyst at the end of the growing polymer chain coordinates and reacts with an incoming monomer unit. Reductive elimination forms a new C-C bond, extending the polymer chain by one unit. rsc.orgtdl.org

Catalyst Transfer: A crucial feature of this "living" polymerization is that the Ni(0) species generated after reductive elimination does not dissociate into the solution. Instead, it forms an associative pair with the polymer chain's π-system and "walks" or transfers to the terminal C-Br bond, where it undergoes oxidative addition to regenerate the active Ni(II) catalyst for the next coupling event. scispace.comtdl.orgcmu.edu

This catalyst-transfer process ensures that each catalyst molecule produces a single polymer chain, allowing for control over molecular weight by adjusting the monomer-to-catalyst ratio and resulting in polymers with narrow polydispersity indices (PDI). cmu.edubeilstein-journals.org The steric hindrance provided by the bulky dppp (B1165662) ligand on the nickel catalyst is essential for ensuring the high head-to-tail (HT) regioregularity of the resulting poly(3-hexylthiophene). cmu.edursc.org

Monomer SystemCatalystPolymerization TypeTypical PDITypical RegioregularityReference
2-Bromo-3-dodecyl-5-iodothiophene GrignardNi(dppp)Cl₂GRIM / KCTP1.36High (>95%) acs.org
2,5-Dibromo-3-hexylthiophene GrignardNi(dppp)Cl₂GRIM / KCTP<1.5High (>95%) cmu.edu
2,5-Dibromo-3-hexylthiophene GrignardPd(dppe)Cl₂GRIM-~70-80% HT rsc.orgrsc.org
2,5-Dibromo-3-hexylthiophene GrignardPt(dppe)Cl₂GRIM-Low (low MW product) rsc.org

Control of Molecular Weight and Polydispersity

Precise control over molecular weight (MW) and polydispersity (PDI) is crucial for tailoring the properties of poly(3-hexylthiophene) (P3HT) for specific applications. Grignard Metathesis (GRIM) polymerization is a prominent method that allows for such control under relatively mild conditions. nih.gov This technique is considered a living chain-growth process, which enables the synthesis of P3HT with predictable molecular weights and narrow polydispersity indices. nih.gov

In one approach, the molecular weight of rr-P3HT was controlled by adjusting the molar ratio of the monomer, this compound, to the Ni(dppp)Cl₂ catalyst. nih.gov For instance, ratios of [monomer]₀/[Ni]₀ ranging from 71 to 1000 have been used to tune the molecular weight. nih.gov Another study demonstrated that in a continuous flow synthesis, varying the feed ratio of the catalyst to the monomer allowed for the production of P3HT with molecular weights ranging from 5 to 40 kg/mol . beilstein-journals.org

The choice of quenching reagent at the end of the polymerization can also impact the final molecular weight and PDI. It has been observed that using methanol (B129727) (MeOH) as a quenching agent can lead to chain-chain coupling, which in turn increases the polydispersity of the resulting polymer. acs.org

Furthermore, additives can influence the polymerization kinetics and, consequently, the molecular weight. The addition of lithium chloride (LiCl) has been shown to accelerate the formation of the active Grignard monomer and increase the molecular weight of P3HT when Ni(dppp)Cl₂ is used as the catalyst. acs.orguni-bayreuth.de By carefully selecting the initiator-to-monomer ratio in GRIM polymerization, cyclic P3HTs with degrees of polymerization ranging from 14 to 43 and a polydispersity of less than 1.2 have been successfully synthesized, demonstrating a high level of control. mdpi.com

Table 1: Influence of Reaction Conditions on Molecular Weight and Polydispersity of P3HT

Polymerization Method Key Parameter Varied Resulting Mn (g/mol) Polydispersity (PDI)
GRIM Polymerization Monomer to Catalyst Ratio ([M]₀/[I]₀) 5,000 - 40,000 1.5
GRIM Polymerization Use of LiCl additive 6,800 1.10
GRIM Polymerization (Cyclic) Initiator/Monomer Ratio - < 1.2
Continuous Flow Synthesis Catalyst to Monomer Feed Ratio 5,000 - 31,000 1.5

Data compiled from multiple research findings. nih.govbeilstein-journals.orgacs.orguni-bayreuth.demdpi.com

Regioregularity Control (Head-to-Tail Coupling)

Regioregularity, specifically the degree of head-to-tail (HT) coupling, is a critical factor that influences the electronic and optical properties of poly(3-hexylthiophene) (P3HT). High regioregularity leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. acs.orgrsc.org

Grignard Metathesis (GRIM) polymerization is a well-established method for synthesizing highly regioregular P3HT. nih.gov This technique, when applied to monomers like this compound, can yield polymers with a high percentage of HT linkages. nih.gov For example, P3HT synthesized via a continuous flow GRIM polymerization has been shown to achieve a regioregularity of approximately 95%. beilstein-journals.org

The choice of catalyst and additives can also play a role in controlling regioregularity. While the addition of lithium chloride (LiCl) can be beneficial for controlling molecular weight, it has been observed to have a slightly negative impact on the regioregularity of the resulting polymer. acs.org In a different approach, a mixed-ligand strategy in direct arylation polycondensation has been demonstrated to finely tune the regioregularity of P3HT from 90% to 98% by adjusting the molar ratio of the two ligands. acs.org

Oxidative polymerization methods can also produce regioregular P3HT, although they are often considered less controlled than GRIM polymerization. rsc.org However, by optimizing reaction conditions such as lowering the monomer concentration and temperature, and ensuring slow mixing of reactants, the regioregularity of P3HT synthesized via oxidative coupling with FeCl₃ can be improved. rsc.org For instance, one study reported an increase in head-to-tail content up to 81% when the polymerization was carried out at -20 °C. oup.com

Table 2: Effect of Synthesis Method on Regioregularity of P3HT

Polymerization Method Key Condition Head-to-Tail (HT) Content (%)
GRIM Polymerization (Continuous Flow) Ni(dppp)Cl₂ catalyst ~95
Direct Arylation Polycondensation Mixed-ligand ratio tuning 90 - 98
Oxidative Coupling (FeCl₃) Polymerization at -20 °C 81
Oxidative Coupling (FeCl₃) Polymerization at 0 °C 65

Data compiled from multiple research findings. beilstein-journals.orgacs.orgoup.com

Oxidative Chemical Polymerization

Oxidative chemical polymerization is a widely used and cost-effective method for synthesizing poly(3-hexylthiophene) (P3HT). rsc.org This approach typically involves the use of an oxidizing agent to couple the monomer units.

Using Ferric Chloride (FeCl₃) and Ferric Perchlorate (Fe(ClO₄)₃)

Ferric chloride (FeCl₃) is the most common and economical oxidizing agent for the synthesis of P3HT. rsc.org The polymerization process involves the oxidation of 3-hexylthiophene (B156222) monomers to radical cations by FeCl₃, followed by electrophilic substitution to form dimers and propagate into polymer chains. nih.gov The resulting polymer is then doped by the anion from the oxidant. nih.gov

The molar ratio of the monomer to FeCl₃ is a critical parameter that affects the properties of the synthesized P3HT. nih.govnih.gov Typically, a molar ratio of at least twice the amount of FeCl₃ to the monomer is required for oxidative coupling. oup.com The reaction is often carried out in a solvent like chloroform (B151607). nih.govresearchgate.net While simple and cost-effective, this method can result in a broad molar mass distribution and lower regioregularity compared to other techniques. rsc.org However, modifications to the procedure, such as using surfactant templates like dodecylbenzenesulfonic acid (DBSA), have been shown to yield P3HT with higher electrical conductivity. nih.govnih.gov

In addition to FeCl₃, other catalytic systems have been explored. For example, a system using vanadyl acetylacetonate (B107027) (VO(acac)₂) in combination with FeCl₃ and molecular oxygen as the oxidant has been used to prepare P3HT. oup.com This catalytic approach can reduce the required amount of FeCl₃. oup.com

Photoinduced Oxidative Homopolymerization

Photoinduced polymerization offers an alternative route for the synthesis of P3HT. One such method is photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP). scielo.br In this process, a P3HT macroinitiator is used to polymerize another monomer in the presence of an organic photoredox catalyst, such as N-aryl phenoxazine, under UV irradiation. scielo.br Upon UV exposure, the photocatalyst becomes excited and reduces the P3HT-macroinitiator, generating a radical that initiates the polymerization of the second monomer to form a block copolymer. scielo.br

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is another versatile technique for synthesizing conductive polymers like P3HT directly onto an electrode surface. illinois.edu This method allows for the formation of polymer films and nanostructures. nih.govresearchgate.net

Constant Potential Electrolysis Technique

The constant potential electrolysis, or potentiostatic, technique is a common method for electropolymerization. In this approach, a constant potential is applied to an electrode immersed in a solution containing the monomer and an electrolyte. For the synthesis of poly(3-n-pentylthiophene), a constant potential of 1.35 V vs. SCE was applied. dtic.mil

For the synthesis of poly(3,3'-dialkylsulfanyl-2,2'-bithiophene) films, both potentiostatic and galvanostatic (constant current) methods have been successfully employed. acs.org The resulting polymer films were soluble in common solvents and had number-average molecular weights (Mn) of approximately 3600. acs.org

The electropolymerization of 3-hexylthiophene can be initiated by applying a specific voltage. For instance, the oxidative electropolymerization of 3-HT monomer has been observed at approximately 4.5 V vs. Li. illinois.edu The properties of the resulting polymer, such as the length of P3HT nanowires, can be controlled by adjusting parameters like the monomer concentration and the duration of the electrolysis. nih.gov

Influence of Initiator and Monomer Structure on Polymerization

The precise control over the synthesis of poly(3-hexylthiophene) (P3HT) and its derivatives through methods like Kumada Catalyst-Transfer Polycondensation (KCTP) is critically dependent on the specific structures of the initiator and the monomer used. researchgate.netresearchgate.net The Grignard Metathesis (GRIM) polymerization, a prominent form of KCTP, allows for the synthesis of well-defined, regioregular conjugated polymers with controlled molecular weights and low polydispersity. researchgate.netrsc.orgnih.gov This control is achieved because the polymerization proceeds via a chain-growth mechanism where the catalyst remains associated with the growing polymer chain. rsc.orgresearchgate.net The choice of initiator, whether formed in situ or added as an external complex, and the halogenation pattern of the thiophene monomer are decisive factors that govern the initiation efficiency, propagation rate, and the structural integrity of the final polymer. acs.orgacs.org

Influence of Initiator Structure

In KCTP, nickel complexes bearing bidentate phosphine (B1218219) ligands, such as Ni(dppp)Cl₂ and Ni(dppe)Cl₂, are predominantly used as catalyst precursors. researchgate.netacs.org The polymerization can be initiated either by the in situ formation of a thiophene dimer initiator or through the use of well-defined external initiators. researchgate.netresearchgate.net

The use of external initiators is a key strategy for enhancing control over the polymerization. researchgate.net These pre-formed complexes, often aryl- or thiophene-based Ni(II) species, serve to initiate the polymerization of the Grignard-functionalized monomer (e.g., 2-bromo-5-chloromagnesio-3-hexylthiophene). acs.orgresearchgate.net A significant advantage of this approach is the removal of a halogen atom from the initiating end of the polymer chain, which prevents unwanted oxidative addition at this terminus and thereby improves the chain-growth characteristics of the polymerization. researchgate.netresearchgate.net

The chemical structure of the external initiator has a profound impact on the polymerization outcome. Research has shown that the steric properties of the initiator, particularly the position of substituents, play a crucial role. acs.org In a study comparing four different aryl- and thiophene-based initiators, it was found that an ortho substituent on the initiating molecule critically influences the polymerization mechanism. acs.orgresearchgate.net Density functional theory (DFT) calculations have confirmed the importance of these steric effects on the success of the externally initiated chain-growth process. acs.org Generally, aryl-based initiators have been observed to be more stable than their thiophene-based counterparts. acs.org

For instance, complexes like cis-chloro(phenyl)(dppp)nickel(II) and cis-chloro(o-tolyl)(dppp)nickel(II) have been successfully used as external initiators. researchgate.net These initiators afford fully regioregular P3HT with controlled molecular weights and narrow molecular weight distributions (PDI). researchgate.net MALDI-TOF mass spectrometry analysis has confirmed nearly complete incorporation of the initiating aryl group at the chain end. researchgate.net

Table 1: Effect of Initiator Structure on Externally Initiated Polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene
InitiatorLigandPolymer End GroupMolecular Weight (Mn)Polydispersity (PDI)Reference
cis-chloro(phenyl)nickel(II)dpppPhenyl/HControlled by monomer/initiator ratioNarrow researchgate.net
cis-chloro(o-tolyl)nickel(II)dpppTolyl/HControlled by monomer/initiator ratioNarrow researchgate.net
Aryl Phosphonate-Functionalized-Aryl PhosphonateVaries with initiator structure- acs.orgresearchgate.net
Thiophene Phosphonate-Functionalized-Thiophene PhosphonateLower yields compared to aryl-based- acs.orgresearchgate.net

Influence of Monomer Structure

The structure of the thiophene monomer is arguably the most critical factor for achieving a controlled polymerization and a highly regioregular polymer structure. The monomer this compound has become a cornerstone for the synthesis of high-quality P3HT. unito.itdigitellinc.com Its utility stems from the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly more reactive towards Grignard exchange than the carbon-bromine bond. unito.itethz.ch This allows for a highly regioselective metathesis reaction with a Grignard reagent like isopropylmagnesium chloride, almost exclusively forming the 2-bromo-3-hexyl-5-chloromagnesiothiophene intermediate. unito.itethz.ch This avoids the formation of isomeric Grignard reagents, which is a common issue with monomers like 2,5-dibromo-3-hexylthiophene, thereby preventing defects in the polymer chain and ensuring high head-to-tail (HT) regioregularity. unito.itethz.ch

The substitution pattern of the thiophene ring directly impacts its ability to polymerize. Studies have shown that the transmetalation step in the KCTP mechanism is highly sensitive to steric hindrance. acs.org

"Regular" Monomer (2-bromo-5-chloromagnesio-3-hexylthiophene): This monomer readily polymerizes with various Ni initiators because the transmetalation step is not sterically hindered. acs.org

"Reversed" Monomer (5-bromo-2-chloromagnesio-3-hexylthiophene): This isomer has a sterically hindered Grignard function. Consequently, initiation with standard catalysts like Ni(dppp)Cl₂ is hampered. However, polymerization can proceed with less sterically demanding initiators such as Ph-Ni(dppe)-Br. acs.orgethz.ch

"Disubstituted" Monomer (2-bromo-5-chloromagnesio-3,4-dihexylthiophene): The presence of two alkyl substituents prevents polymerization with any known initiators due to severe steric hindrance. acs.org

"Unsubstituted" Monomer (2-bromo-5-chloromagnesiothiophene): This monomer, lacking a side chain, polymerizes smoothly, indicating that ortho-stabilization from an alkyl group is not essential for controlled polymerization when using bidentate ligands like dppp or dppe. acs.org

The molecular weight of the resulting polymer can be precisely controlled by adjusting the feed ratio of the monomer to the catalyst. nih.govresearchgate.net This is a hallmark of a living, chain-growth polymerization. For the polymerization of P3HT from this compound, increasing the monomer-to-catalyst ratio leads to a predictable increase in the number-average molecular weight (Mₙ) while maintaining a low polydispersity index (PDI). nih.gov

Table 2: Influence of Monomer/Catalyst Ratio on Molecular Weight of P3HT Synthesized via GRIM Polymerization
MonomerCatalyst[Monomer]0/[Catalyst]0 RatioMolecular Weight (Mn) [g/mol]Polydispersity (PDI)Reference
This compoundNi(dppp)Cl2264,0001.10 uni-bayreuth.de
This compoundNi(dppp)Cl27112,1001.19 nih.gov
This compoundNi(dppp)Cl28917,6001.28 uni-bayreuth.de
This compoundNi(dppp)Cl214324,1001.25 nih.gov
This compoundNi(dppp)Cl225041,8001.31 nih.gov
This compoundNi(dppp)Cl21000167,0001.55 nih.gov

Furthermore, additives can influence the polymerization kinetics. For example, the addition of lithium chloride (LiCl) has been shown to strongly affect the controlled polymerization of this compound, increasing the propagation rate constant significantly. acs.org This effect is attributed to both an increase in the reactivity of the Grignard-activated monomer and a modification of the active catalyst center. acs.org

Advanced Characterization and Computational Studies of 2 Bromo 3 Hexyl 5 Iodothiophene and Its Polymeric Derivatives

Spectroscopic Analysis of Polymeric Materials

Spectroscopic techniques are indispensable for elucidating the structure, conformation, and electronic properties of P3HT. These methods provide insights from the molecular to the bulk scale, linking chemical structure to material function.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the molecular structure of P3HT, particularly its regioregularity, which profoundly influences its properties. researchgate.netresearchgate.net

¹H NMR analysis allows for the precise determination of the head-to-tail (HT) coupling percentage in P3HT. In a highly regioregular P3HT, the proton on the thiophene (B33073) ring (α-proton) typically appears as a sharp singlet around 6.98 ppm. acs.orgresearchgate.net The methylene (B1212753) protons of the hexyl side chain adjacent to the thiophene ring are also a key indicator, appearing as a triplet around 2.81 ppm. acs.org The degree of regioregularity can be calculated by comparing the integration of the α-proton signal with the signals from the methylene groups. researchgate.netresearchgate.net End-group analysis by ¹H NMR can also be used to estimate the degree of polymerization and the absolute molecular weight for moderate molecular weight polymers. mdpi.comresearchgate.net

¹³C NMR spectroscopy provides complementary information about the polymer's structure. In solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, distinct resonances for the crystalline and amorphous phases of P3HT can be observed, allowing for the quantification of local order. nist.govnist.gov Studies have shown that even in non-crystalline regions, a degree of local order can exist. nist.gov Temperature-dependent ¹³C NMR studies have revealed a crystal-to-plastic-crystal transition, where the motion of the aliphatic side chains weakens the intermolecular π-π interactions. acs.org

¹H NMR Chemical Shifts (CDCl₃) Assignment Typical δ (ppm)
Thiophene Ring ProtonC₄-H~6.98
α-Methylene Protons-CH₂- (adjacent to ring)~2.80
Other Methylene Protons-(CH₂)₄-~1.2-1.7
Terminal Methyl Protons-CH₃~0.90
¹³C NMR Chemical Shifts (CDCl₃) Assignment Typical δ (ppm)
Thiophene Ring CarbonsC₂, C₅~140, ~134
C₃, C₄~130, ~128
Hexyl Side Chain Carbons-CH₂-~22-32
-CH₃~14

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes within the P3HT structure, confirming its chemical identity and providing insights into its conformation. mdpi.comnih.gov Key absorption bands include the C=C stretching of the thiophene ring (around 1510 cm⁻¹ and 1460 cm⁻¹), the C-S stretching of the ring (around 1118 cm⁻¹), the aromatic C-H out-of-plane vibration (around 821 cm⁻¹), and the symmetric and asymmetric C-H stretching of the hexyl side chain (around 2854 cm⁻¹ and 2924 cm⁻¹, respectively). mdpi.comscielo.org.mx Changes in the intensity or position of these bands can indicate interactions with other materials, such as graphene oxide, or alterations in the polymer chain's conjugation length. scielo.org.mxup.ac.za For instance, an increase in the average conjugation length can be inferred from shifts in the FT-IR spectrum. up.ac.za

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching~3113
Asymmetric C-H Stretching (Hexyl)~2924
Symmetric C-H Stretching (Hexyl)~2854
Asymmetric C=C Stretching (Thiophene Ring)~1510
Symmetric C=C Stretching (Thiophene Ring)~1462
C-S Stretching (Thiophene Ring)~1118
Aromatic C-H Out-of-Plane Bending~821-833
CH₂ Rocking (Hexyl)~723

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic properties of P3HT, specifically the π-π* transition of the conjugated backbone. acs.orgkuleuven.be In solution, P3HT typically shows a broad absorption peak around 451 nm, characteristic of a coiled conformation. kuleuven.be In thin films or upon aggregation in poor solvents, the spectrum exhibits a red-shift and develops distinct vibronic shoulders (often labeled 0-0, 0-1, etc.). researchgate.net This change is attributed to the planarization of the polymer backbone and the formation of ordered H-aggregates, which extends the conjugation length. kuleuven.be The ratio of the intensities of these vibronic peaks (e.g., A₀₋₀/A₀₋₁) is often used as a measure of the degree of intermolecular order and electronic spatial coherence. researchgate.net The solvatochromic and thermochromic behavior of P3HT, readily observed by UV-Vis, highlights the sensitivity of its electronic structure to its environment. pnas.org

State Typical λₘₐₓ (nm) Spectral Features
Dilute Solution (Good Solvent, e.g., Chloroform)~451Broad, featureless peak (coil-like conformation)
Thin Film / Aggregated State (Poor Solvent)~520, ~550, ~605Red-shifted absorption with distinct vibronic shoulders (planar, aggregated chains)

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of P3HT and the dynamics of its excited states. acs.org The emission spectrum of P3HT is sensitive to chain conformation, regioregularity, and aggregation. figshare.com Isolated chains of regioregular P3HT tend to have emission dominated by low-energy species, indicating longer conjugation lengths, whereas regiorandom P3HT shows more high-energy emission from shorter conjugated segments. acs.orgfigshare.com In aggregated states, such as in films or poor solvents, the fluorescence is often quenched and red-shifted compared to solutions, which is characteristic of H-aggregates where the lowest excited state is optically dark. acs.orgupatras.gr Time-resolved fluorescence studies can reveal dynamics such as intrachain energy transfer and exciton (B1674681) decay pathways, with lifetimes being significantly shorter in films due to efficient exciton dissociation and other non-radiative processes. upatras.gr

Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral superstructures in P3HT. While P3HT itself is not intrinsically chiral, the introduction of chiral side chains or the influence of a chiral solvent can induce the formation of supramolecular helical aggregates. mdpi.com These chiral aggregates exhibit a distinct CD signal, known as a Cotton effect, in the region of the polymer's π-π* electronic transition. mdpi.comrsc.org The shape and intensity of the CD spectrum provide information about the handedness and stability of the helical stacking of the polymer chains. rsc.orgconsensus.app This technique is particularly valuable for monitoring the formation and properties of these ordered assemblies in solution and thin films. mdpi.comacs.org

Computational Chemistry Applications

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental characterization by providing molecular-level insights into the structure and properties of P3HT and its oligomers. researchgate.netrsc.org

DFT calculations are widely used to predict the geometric and electronic structures of P3HT. researchgate.net These studies can determine the most stable conformations of the polymer backbone and the orientation of the hexyl side chains. For instance, calculations have shown that non-planar conformations with twisted backbones and side chains can be energetically favorable for isolated oligomers. researchgate.net

Furthermore, computational models can predict key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic band gap, and optical absorption spectra via Time-Dependent DFT (TD-DFT). researchgate.netdepaul.edu These calculated values can be compared with experimental data from cyclic voltammetry and UV-Vis spectroscopy to validate the computational models. scientific.netresearchgate.net Computational studies have also been employed to understand the interaction of P3HT with other molecules, like oxygen, and to investigate the effects of chemical modifications on the polymer's electronic properties, guiding the design of new materials with improved performance for solar cell applications. researchgate.netrsc.org By simulating oligomers of increasing length, researchers can extrapolate the properties of the polymer, providing a theoretical foundation for understanding the behavior of these complex materials. depaul.edupolimi.it

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and properties of molecules and materials. In the context of 2-bromo-3-hexyl-5-iodothiophene and its resulting polymers, DFT calculations provide invaluable insights into various aspects of their chemistry.

Analysis of Reaction Intermediates (Oxidative Addition, Ligand Exchange)

The polymerization of this compound, particularly through Kumada Catalyst Transfer Polycondensation (KCTP), involves a series of complex reaction steps. DFT calculations have been instrumental in elucidating the mechanisms of these steps, including oxidative addition and ligand exchange.

In externally initiated polymerization, small molecule initiators are used to start the polymer chain growth. acs.orgresearchgate.net DFT studies have analyzed the reaction intermediates formed during the oxidative addition of the monomer to a nickel(0) catalyst and subsequent ligand exchange steps. acs.orgresearchgate.net These calculations have revealed that the stability and reactivity of these intermediates are highly dependent on the structure of the initiator. acs.org For instance, aryl-based initiators have been shown to be generally more stable than thiophene-based initiators. acs.org

Steric Effects on Polymerization Mechanisms

Steric hindrance plays a crucial role in determining the outcome and efficiency of the polymerization of this compound. The hexyl group at the 3-position of the thiophene ring introduces significant steric bulk, which influences the regiochemistry of the polymerization, favoring the formation of regioregular poly(3-hexylthiophene) (P3HT). unito.it

DFT calculations have been pivotal in quantifying these steric effects. acs.org Studies on externally initiated polymerizations have demonstrated that the position of substituents on the initiator molecule can dramatically affect the polymerization mechanism. acs.orgresearchgate.net An ortho substituent on an aryl-based initiator, for example, can create significant steric hindrance that impacts the success of the chain-growth polymerization. acs.org These theoretical findings have been corroborated by experimental observations, where different initiators lead to varying yields of the desired polymer. acs.orgresearchgate.net

The steric interactions between the hexyl side chains in the resulting P3HT polymer also dictate its solid-state packing and morphology. unito.it Irregularities in the polymer chain, such as head-to-head linkages, lead to steric clashes that disrupt the planar arrangement of the thiophene backbone, thereby affecting the material's electronic properties. unito.it

Electronic Structure and Molecular Orbitals (HOMO, LUMO)

The electronic properties of this compound and its polymeric derivatives are of fundamental importance for their applications in organic electronics. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the spatial distribution of these orbitals.

For substituted thiophenes and their oligomers, DFT studies have shown that the introduction of various substituent groups can significantly modulate the HOMO and LUMO energy levels and, consequently, the band gap. ajol.inforesearchgate.net For instance, attaching electron-withdrawing groups like cyano or electron-donating groups like alkoxy at the 3-position can lower the band gap. ajol.inforesearchgate.net

In the context of donor-acceptor copolymers, DFT calculations have revealed that the HOMO level is often localized on the donor unit, while the LUMO level is localized on the acceptor unit. umich.edu This separation of orbitals is crucial for efficient charge separation in organic photovoltaic devices. The strength of the acceptor group has a pronounced effect on the LUMO level, with stronger acceptors leading to a greater decrease in its energy. umich.edu

The table below presents representative calculated HOMO and LUMO energy levels and band gaps for related thiophene derivatives, illustrating the impact of substitution and oligomer length.

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)
BithiopheneB3LYP/6-311G --4.23 ajol.info
HexathiopheneB3LYP/6-311G--2.62 ajol.info
OctathiopheneB3LYP/6-311G**--2.43 ajol.info
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneB3LYP-0.30456--
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneHF-0.30501--

Note: The values presented are from different computational studies and may not be directly comparable due to variations in computational methods and basis sets.

Spectroscopic Simulations (IR, UV-Vis)

DFT calculations can simulate various types of spectra, including infrared (IR) and ultraviolet-visible (UV-Vis) absorption spectra. These simulations are valuable for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic properties.

Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and simulating UV-Vis spectra. nih.govufms.br For thiophene-based compounds, TD-DFT has been used to predict the maximum absorption wavelengths (λmax) and to understand the nature of the electronic transitions involved. ajol.infoufms.br For example, simulations have shown that increasing the conjugation length in oligothiophenes leads to a red-shift in the absorption spectrum. ajol.info However, it is important to note that the accuracy of TD-DFT can sometimes be limited, and in some cases, it may predict qualitatively incorrect features for certain thiophene-based systems. nih.gov

DFT is also used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra. scispace.com Such comparisons can help to confirm the structure of a synthesized compound and to assign specific vibrational modes to different parts of the molecule. scispace.com For instance, the vibrational frequencies of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have been calculated using DFT and show good agreement with experimental data. scispace.com

Thermochemical Properties

DFT calculations can be used to predict various thermochemical properties of molecules, such as their stability, enthalpy, and entropy. ajol.inforesearchgate.netaau.edu.et These calculations are particularly useful for understanding the thermodynamics of polymerization reactions and the stability of the resulting polymers.

Studies on oligothiophenes have shown that radical cationic species, which are formed during oxidative polymerization, are less stable than their corresponding neutral species. ajol.inforesearchgate.netaau.edu.et The thermodynamic properties can also be influenced by the nature of the substituents on the thiophene ring. researchgate.net For instance, modifying the oligothiophene backbone by introducing a bridge between two thiophene units can enhance the stability of the molecule. ajol.inforesearchgate.netaau.edu.et

Molecular dynamics simulations, often employing force fields derived from or validated by DFT calculations, can provide insights into the thermal behavior of P3HT. acs.orgtue.nl These simulations have been used to study phase transitions and the stability of different crystalline forms of the polymer at various temperatures. acs.orgethz.ch

Nonlinear Optical Properties

Thiophene-based materials are of interest for applications in nonlinear optics (NLO) due to their extended π-conjugated systems. DFT calculations are a key tool for predicting and understanding the NLO properties of these materials, such as the first and second hyperpolarizabilities (β and γ).

Computational studies have shown that the NLO response of substituted thiophenes can be significantly enhanced by the appropriate choice of donor and acceptor groups. tandfonline.combohrium.comresearchgate.net For example, designing molecules with a donor-π-acceptor (D-π-A) structure can lead to large first hyperpolarizabilities. tandfonline.combohrium.com The substitution of a thiophene ring with a strong electron-withdrawing group can significantly increase the molecular nonlinearity. tandfonline.com

DFT calculations have also been used to investigate the NLO properties of thiophene-based dyes and helicenes. tandfonline.combohrium.com These studies have shown that factors such as intramolecular charge transfer, the nature of the π-bridge, and the substitution pattern all play a critical role in determining the magnitude of the NLO response. researchgate.netbohrium.com The solvent environment can also influence the NLO properties, and this effect can be modeled using computational methods. bohrium.com

The table below summarizes some calculated NLO properties for related thiophene derivatives.

Compound TypePropertyKey FindingReference
Substituted Thiophene Imino DyesFirst Hyperpolarizability (β)Substitution with strong electron-withdrawing groups significantly enhances β. tandfonline.com
Thiophene-based Phenothiazine DerivativesFirst Hyperpolarizability (β)Inclusion of solvent in calculations alters the predicted β values. bohrium.com
Thiophene-based Azo DyesFirst and Second Hyperpolarizabilities (β and γ)Nitro-substituted derivatives exhibit superior NLO performance. researchgate.net
Thiophene-based Double HelicenesSecond-order NLO responseSubstitutions of donor or acceptor groups on the same side can enhance the NLO response. bohrium.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be an invaluable tool for investigating the dynamic processes of polymerization and self-assembly of P3HT, the primary polymeric derivative of this compound. These simulations provide atomistic-level insights into morphological evolution and structure-property relationships that are often difficult to probe experimentally.

The self-assembly of P3HT into ordered nanostructures, which is crucial for efficient charge transport in organic photovoltaic devices, has been a major focus of MD studies. scirp.orgrsc.org Simulations have been used to develop optimized force fields for P3HT to accurately predict its thermodynamic self-assembly. scirp.org Coarse-grained models, which simplify the atomic representation to reduce computational cost, have been particularly effective in simulating the solution-phase self-assembly of P3HT nanostructures over longer time and length scales. rsc.org These simulations have revealed the formation of various aggregate morphologies, such as hairpins and helices, which are precursors to the formation of nanofibres. rsc.org

MD simulations have also been instrumental in understanding the influence of various factors on the final morphology of P3HT films. For instance, the choice of solvent and processing temperature significantly impacts the self-assembled microstructure. scirp.org Simulations can predict the phase behavior of P3HT in different solvents, showing aggregation at specific temperatures. rsc.org Furthermore, MD studies have been employed to investigate the energetically favorable orientation of P3HT on self-assembled monolayers (SAMs), which are used to modify electrode surfaces. These simulations have shown that the molecular orientation of P3HT can be controlled by tuning the intermolecular interactions between the polymer and the SAM. nih.gov

The crystallization process of P3HT has also been elucidated through MD simulations. Studies have investigated the initial nucleation process and the role of the flexible hexyl side chains in crystallization. advanceseng.com The ordering of the thiophene main chains is followed by the ordering of the side chains, and the length and density of these side chains can either promote or suppress the nucleation process. advanceseng.com Simulations have also been used to model the thermal behavior of P3HT and its oligomers, providing insights into phase transitions and melting behavior. acs.org

Table 1: Key Findings from Molecular Dynamics Simulations of Poly(3-hexylthiophene) Derivatives
Simulation FocusKey FindingsReferences
Self-Assembly Development of optimized force fields enables prediction of thermodynamic self-assembly. Coarse-grained models reveal hairpin and helical precursor morphologies for nanofibres. scirp.orgrsc.org
Influence of Processing Solvent quality and temperature are critical parameters controlling the degree of order in self-assembled structures. scirp.orgrsc.org
Surface Interactions Molecular orientation of P3HT on self-assembled monolayers is controllable by tuning intermolecular interactions. nih.gov
Crystallization The ordering of the thiophene main chain precedes that of the hexyl side chains. Side chain length and density influence the nucleation process. advanceseng.com
Thermal Behavior MD simulations can model phase transitions and melting points of different P3HT polymorphs and their oligomers. acs.org

Quantum Chemical Methods (e.g., Ab initio, MP2)

Quantum chemical methods provide a powerful lens to examine the electronic structure, molecular geometry, and reactivity of this compound and its oligomeric and polymeric derivatives at the highest level of theory. Methods such as ab initio calculations and Møller-Plesset perturbation theory (MP2) offer a high degree of accuracy.

While extensive ab initio or MP2 studies specifically on the this compound monomer are not widely available in the literature, research on similar substituted thiophenes provides valuable insights. For instance, ab initio and MP2 methods have been used to study the electronic structure and properties of various thiophene derivatives. aip.org These calculations can accurately predict molecular geometries, bond lengths, and charge distributions. aip.org For example, studies on 2-bromothiophene (B119243) and 2-iodothiophene (B115884) using ab initio methods have investigated the potential energy surfaces for C-Br/C-I bond fission and C-S ring-opening pathways upon photoexcitation. aip.org

Density Functional Theory (DFT), another powerful quantum chemical method, has been employed to study the steric effects on the polymerization of this compound. researchgate.net These calculations have revealed the importance of steric hindrance on the success of the externally initiated chain growth polymerization mechanism. researchgate.net

For the polymeric derivatives, quantum chemical methods are crucial for understanding their electronic and optical properties. DFT calculations have been used to investigate the electronic structure of thiophene-based polymers, showing that for longer chain lengths, a polaron pair is energetically more favorable than a bipolaron in the oxidized state. diva-portal.org The choice of force field for molecular dynamics simulations is often informed by quantum chemical calculations. For instance, partial atomic charges and torsional parameters for P3HT force fields have been derived from MP2 and DFT calculations, respectively. acs.orgpolimi.it These quantum-mechanically derived parameters are essential for the accuracy of the subsequent MD simulations.

Furthermore, quantum chemical calculations on P3HT oligomers have been used to study the evolution of electronic properties with chain length. These studies help in understanding the transition from molecular to bulk properties and are essential for designing materials with tailored electronic characteristics.

Table 2: Application of Quantum Chemical Methods to Thiophene Derivatives
MethodApplicationKey InsightsReferences
Ab initio/MP2 Study of electronic structure and photoreactivity of substituted halothiophenes. Derivation of force field parameters for MD simulations of P3HT.Provides accurate molecular geometries and potential energy surfaces. Informs the development of accurate force fields for larger scale simulations. acs.orgaip.orgpolimi.it
DFT Investigation of steric effects in the polymerization of this compound. Study of the electronic structure of P3HT and its oligomers.Reveals the importance of steric factors in reaction mechanisms. Predicts the nature of charge carriers in doped conjugated polymers. researchgate.netdiva-portal.org

Q & A

Basic: What are the standard synthetic protocols for preparing 2-bromo-3-hexyl-5-iodothiophene?

Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A modified procedure uses This compound (Br-HT-I) as a precursor. In a nitrogen-filled glovebox, Br-HT-I is reacted with tert-butylmagnesium chloride (t-BuMgCl) in dry tetrahydrofuran (THF) at 25°C for 1 hour. This generates a Grignard intermediate, which is then transferred under inert conditions for subsequent coupling reactions . Key considerations include:

  • Purification: Column chromatography or recrystallization to isolate the product.
  • Yield Optimization: Controlling stoichiometry (e.g., 5 mmol Br-HT-I with 4 mmol t-BuMgCl) and reaction time.

Basic: What characterization techniques are recommended for confirming the structure of this compound?

Methodological Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions (e.g., hexyl chain at C3, bromine at C2, iodine at C5).
  • Mass Spectrometry (MS): High-resolution MS to confirm the molecular ion peak (expected m/z: 373.092 for C10_{10}H14_{14}BrIS) .
  • Elemental Analysis: Validate empirical formula (C, H, S, Br, I content).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles for steric/electronic analysis.

Advanced: How do steric effects of initiators influence the polymerization mechanism of this compound?

Methodological Answer:
Steric hindrance from ortho substituents on aryl-based initiators significantly impacts polymerization efficiency. For example:

  • Aryl Initiators: Ortho-substituted aryl phosphonates exhibit higher stability and lower steric hindrance, enabling successful oxidative addition to the C–I bond.
  • Thiophene Initiators: Bulkier thiophene-based initiators reduce ligand exchange rates, leading to incomplete chain propagation.
    Experimental Validation: DFT calculations reveal that aryl initiators reduce energy barriers for oxidative addition (ΔG‡ ~15–20 kJ/mol) compared to thiophene analogues (ΔG‡ >25 kJ/mol) .

Advanced: What computational methods are employed to analyze reaction intermediates in the polymerization of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is used to model:

  • Oxidative Addition: Transition states for Pd(0) insertion into the C–I bond.
  • Ligand Exchange: Energy profiles for phosphonate displacement by thiophene monomers.
  • Steric Maps: Visualize spatial occupancy of substituents (e.g., hexyl chain vs. bromine) to predict regioselectivity.
    Validation: Compare computed activation energies with experimental yields (e.g., aryl initiators achieve ~75% yield vs. <50% for thiophene derivatives) .

Advanced: How can researchers resolve discrepancies in polymerization yields when using different initiators?

Methodological Answer:
Contradictions arise from competing steric and electronic effects. A systematic approach includes:

Kinetic Studies: Monitor reaction progress via in situ 31^31P NMR to track ligand exchange rates.

Computational Screening: Use DFT to rank initiators by ΔG‡ for oxidative addition.

Morphological Analysis: Compare polymer chain lengths via gel permeation chromatography (GPC) to identify termination pathways.
Case Study: Aryl initiators with para-substituents show higher yields (70–80%) due to reduced steric clash, whereas ortho-substituted thiophene initiators suffer from incomplete monomer addition .

Basic: What are the storage and handling requirements for this compound?

Methodological Answer:

  • Storage: Keep at 0–6°C in amber glass vials under argon to prevent light-induced decomposition and iodine loss .
  • Handling: Use Schlenk techniques for air-sensitive reactions. Quench residual Grignard reagents with dry ice/ethanol post-synthesis .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromine and iodine atoms polarize the thiophene ring, activating C–I bonds for oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

  • HOMO-LUMO Analysis: Computed HOMO (-5.2 eV) localizes on the sulfur atom, while LUMO (-1.8 eV) centers on C5–I, favoring nucleophilic attack .
  • Substituent Effects: The hexyl chain at C3 enhances solubility in nonpolar solvents but does not significantly alter electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.